molecular formula C5H12ClO2P B13200047 Ethyl (chloromethylethyl phosphinate CAS No. 24327-58-0

Ethyl (chloromethylethyl phosphinate

Cat. No.: B13200047
CAS No.: 24327-58-0
M. Wt: 170.57 g/mol
InChI Key: GUIXKMXXWADAJM-UHFFFAOYSA-N
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Description

Ethyl (chloromethylethyl phosphinate) is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (chloromethylethyl phosphinate) typically involves the reaction of ethyl phosphinate with chloromethyl ethyl ether under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (chloromethylethyl phosphinate) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (chloromethylethyl phosphinate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of prodrugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (chloromethylethyl phosphinate) involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. The phosphinate group can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

  • Ethyl phosphinate
  • Methyl phosphinate
  • Phenyl phosphinate

Comparison: Ethyl (chloromethylethyl phosphinate) is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. Compared to ethyl phosphinate and methyl phosphinate, it has a higher reactivity in substitution reactions due to the presence of the chloromethyl group. Phenyl phosphinate, on the other hand, has different electronic properties due to the aromatic ring, making it less reactive in certain reactions .

Properties

CAS No.

24327-58-0

Molecular Formula

C5H12ClO2P

Molecular Weight

170.57 g/mol

IUPAC Name

1-[chloromethyl(ethyl)phosphoryl]oxyethane

InChI

InChI=1S/C5H12ClO2P/c1-3-8-9(7,4-2)5-6/h3-5H2,1-2H3

InChI Key

GUIXKMXXWADAJM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC)CCl

Origin of Product

United States

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